molecular formula C7H8N2O B11922821 4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one CAS No. 1196153-64-6

4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one

Cat. No.: B11922821
CAS No.: 1196153-64-6
M. Wt: 136.15 g/mol
InChI Key: PEHNFEQTSRMNER-UHFFFAOYSA-N
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Description

4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative.

Example Reaction:

    Reactants: o-Phenylenediamine and formic acid

    Conditions: Reflux in the presence of a dehydrating agent such as polyphosphoric acid

    Product: this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of alkyl, aryl, or acyl groups onto the benzimidazole ring.

Scientific Research Applications

4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Its unique structure allows it to interact with nucleic acids, proteins, and other biomolecules, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a similar ring structure but without the dihydro and ketone functionalities.

    2-Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole ring.

    5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions of the benzimidazole ring.

Uniqueness

4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one is unique due to its specific ring structure and the presence of the ketone group. This imparts distinct chemical properties and reactivity compared to other benzimidazole derivatives. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,4,6,7-tetrahydrobenzimidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h4H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHNFEQTSRMNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855670
Record name 3,4,6,7-Tetrahydro-5H-benzimidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-64-6
Record name 3,4,6,7-Tetrahydro-5H-benzimidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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